Sodium 2-hydroxydodecane-1-sulphonate
CAS No.: 19327-23-2
Cat. No.: VC21037812
Molecular Formula: C12H25NaO4S
Molecular Weight: 288.38 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19327-23-2 |
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Molecular Formula | C12H25NaO4S |
Molecular Weight | 288.38 g/mol |
IUPAC Name | sodium;2-hydroxydodecane-1-sulfonate |
Standard InChI | InChI=1S/C12H26O4S.Na/c1-2-3-4-5-6-7-8-9-10-12(13)11-17(14,15)16;/h12-13H,2-11H2,1H3,(H,14,15,16);/q;+1/p-1 |
Standard InChI Key | YRYGQUYZXADJLY-UHFFFAOYSA-M |
Isomeric SMILES | CCCCCCCCCCC(CS(=O)(=O)[O-])O.[Na+] |
SMILES | CCCCCCCCCCC(CS(=O)(=O)[O-])O.[Na+] |
Canonical SMILES | CCCCCCCCCCC(CS(=O)(=O)[O-])O.[Na+] |
Introduction
Parameter | Value |
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CAS Number | 19327-23-2 |
Alternative CAS Number | 128824-30-6 |
Molecular Formula | C₁₂H₂₅NaO₄S |
Molecular Weight | 288.38 g/mol |
IUPAC Name | sodium 2-hydroxydodecane-1-sulfonate |
SMILES | CCCCCCCCCCC(CS(=O)(=O)[O-])O.[Na+] |
InChI | InChI=1S/C12H26O4S.Na/c1-2-3-4-5-6-7-8-9-10-12(13)11-17(14,15)16;/h12-13H,2-11H2,1H3,(H,14,15,16);/q;+1/p-1 |
InChI Key | YRYGQUYZXADJLY-UHFFFAOYSA-M |
Physical Description | Liquid |
Synthesis and Production
Related Synthetic Approaches
Insights into the synthesis of Sodium 2-hydroxydodecane-1-sulphonate can be gained from examining related hydroxy sulfonate compounds. For instance, the synthesis of hydroxy sulfonate surfactants has been conducted using cyclic sulfates as epoxide analogues, with the main chain elaborated from 1,2-dodecane sulfate .
In a comparable synthesis for similar compounds, researchers have employed approaches such as:
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Reaction of hydroxysulfonates with 1,2-dodecane sulfate in dry DMF with sodium hydride
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Hydrolysis in refluxing 2M hydrochloric acid to yield the hydroxy sulfonates
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Isolation by continuous extraction with isoamyl alcohol followed by concentration and washing with cold diethyl ether
These methods typically yield mixtures of various isomers, with the specific composition dependent on the reaction conditions employed.
Physical and Chemical Properties
Physical Properties
The physical properties of Sodium 2-hydroxydodecane-1-sulphonate are directly influenced by its molecular structure, particularly the presence of both hydrophobic (alkyl chain) and hydrophilic (hydroxyl and sulfonate) groups. This compound exists as a liquid at room temperature.
Surfactant Properties
As an anionic surfactant, Sodium 2-hydroxydodecane-1-sulphonate exhibits properties that are valuable for reducing surface tension and enhancing solubility in water. The compound's amphiphilic nature allows it to form micelles in aqueous solutions above a certain concentration (critical micelle concentration or CMC).
Research on related hydroxy alkane sulfonates has shown that compounds with internal hydroxyl groups (like the C-2 position in this compound) typically exhibit lower Krafft points compared to those with terminal functional groups. The Krafft point refers to the minimum temperature at which surfactants form micelles, and a lower Krafft point allows for greater functionality across a wider temperature range .
Applications
Industrial Applications
Sodium 2-hydroxydodecane-1-sulphonate finds applications across various industrial sectors, primarily due to its surfactant properties:
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Petroleum Production: The compound's ability to reduce surface tension makes it valuable in enhanced oil recovery processes.
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Emulsification: Its amphiphilic nature allows it to stabilize emulsions, making it useful in various industrial formulations.
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Analytical Chemistry: It serves as an ion-pairing agent in chromatography techniques, enhancing the separation of ionic compounds and facilitating more accurate analytical results.
Consumer Products
In consumer products, Sodium 2-hydroxydodecane-1-sulphonate and related compounds are utilized in:
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Cosmetics and Personal Care: The compound's mildness and effectiveness in both soft and hard water make it suitable for formulations such as shampoos and body washes.
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Detergents: Its ability to reduce surface tension improves the wetting properties and cleaning efficacy of detergent formulations.
Studies on related compounds have shown that hydroxy alkane sulfonates can enhance foaming properties while being relatively gentle on sensitive skin, making them valuable ingredients in personal care products .
Comparison with Related Compounds
Structural Comparisons
To better understand the unique properties of Sodium 2-hydroxydodecane-1-sulphonate, it is useful to compare it with structurally related compounds:
Table 2: Comparison of Sodium 2-hydroxydodecane-1-sulphonate with Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|---|
Sodium 2-hydroxydodecane-1-sulphonate | 19327-23-2 | C₁₂H₂₅NaO₄S | 288.38 | Hydroxyl at C-2, sulfonate at C-1, C12 chain |
Sodium 1-Dodecanesulfonate | 2386-53-0 | C₁₂H₂₅NaO₃S | 272.38 | Lacks hydroxyl group, sulfonate at terminal carbon |
Sodium 2-hydroxyethane-1-sulfonate | 107-36-8 | C₂H₅NaO₄S | 156.11 | Shorter chain (C2), hydroxyl at C-2, sulfonate at C-1 |
Sodium 2-hydroxyethane-1-sulfonate-1-d | 87323-96-4 | C₂H₄DNaO₄S | 149.12 | Deuterated version of sodium 2-hydroxyethane-1-sulfonate |
Functional Comparison with Alpha Olefin Sulfonates
Sodium 2-hydroxydodecane-1-sulphonate shares similarities with alpha olefin sulfonates (AOS), which are mixtures of alkene sulfonates and hydroxyalkane sulfonates. Table 3 compares their key characteristics:
Table 3: Comparison of Sodium 2-hydroxydodecane-1-sulphonate with Alpha Olefin Sulfonates
Property | Sodium 2-hydroxydodecane-1-sulphonate | Alpha Olefin Sulfonates (AOS) |
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Composition | Pure compound | Mixture (65-70% alkenesulfonates, 20-25% hydroxyalkanesulfonates, 7-10% disulfonated products) |
Structure | Fixed position of hydroxyl (C-2) and sulfonate (C-1) groups | Variable positions of functional groups |
Applications | Surfactant in various formulations | Primarily in liquid hand soaps and shampoos |
Environmental Profile | Limited specific data | Readily biodegradable with high chemical stability |
Research Findings on Performance Characteristics
Surfactant Efficacy
Research on hydroxy alkane sulfonates has demonstrated that compounds with internal hydrophilic groups (like Sodium 2-hydroxydodecane-1-sulphonate) exhibit advantageous performance characteristics, particularly in terms of critical parameters for surfactants:
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Krafft Point: Compounds with internal hydroxyl groups show significantly lower Krafft points compared to those with terminal functional groups. For instance, moving the hydrophilic groups from terminal to internal positions in a C16 chain can decrease the Krafft point by as much as 62.4°C, which is more effective than reducing the chain length by four carbons (which only results in a 20.5°C reduction) .
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Critical Micelle Concentration (CMC): Internal positioning of hydrophilic groups allows for the simultaneous achievement of low Krafft points and low CMCs, which is typically difficult to achieve with conventional surfactants .
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Stereostructure: Compounds like Sodium 2-hydroxydodecane-1-sulphonate in aqueous solution adopt a highly fixed stereostructure that enables favorable properties as sustainable surfactants .
Performance in Formulations
When incorporated into formulations, Sodium 2-hydroxydodecane-1-sulphonate and related compounds contribute to several performance attributes:
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Foaming Properties: They provide quick flash foam and stable lather in cleansing formulations .
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pH Stability: Related compounds maintain performance across both alkaline and acidic pH ranges, allowing flexibility for formulators .
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Compatibility: They show good compatibility with other surfactants, including betaines, sarcosinates, and nonionic surfactants like polyglucosides and polysorbates .
Future Research Directions
Structure-Property Relationships
Further research into the structure-property relationships of Sodium 2-hydroxydodecane-1-sulphonate would enhance understanding of how its molecular structure influences its surfactant properties. Specifically, studies could explore:
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The effect of the position of the hydroxyl group on surfactant performance
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The influence of chain length on Krafft point and critical micelle concentration
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The stereostructure of the compound in various solvents and its impact on performance
Sustainable Applications
As environmental concerns continue to drive innovation in surfactant chemistry, research into the sustainability profile of Sodium 2-hydroxydodecane-1-sulphonate could explore:
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Its biodegradability under various environmental conditions
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Its potential as a replacement for less sustainable surfactants in consumer and industrial formulations
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Green synthesis methods that reduce environmental impact during production
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